2-[3-(Trifluoromethyl)phenyl]imidazole-5-methanol
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Overview
Description
2-[3-(Trifluoromethyl)phenyl]imidazole-5-methanol is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions The trifluoromethyl group attached to the phenyl ring enhances the compound’s chemical stability and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)phenyl]imidazole-5-methanol typically involves the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal. This reaction forms the desired 3,4-disubstituted-2-(trifluoromethyl)imidazoles . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve multi-component reactions. For example, a protocol using α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst has been reported to yield highly substituted imidazole derivatives in excellent yields . These methods are designed to be efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)phenyl]imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[3-(Trifluoromethyl)phenyl]imidazole-5-methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Mechanism of Action
The primary mechanism of action for 2-[3-(Trifluoromethyl)phenyl]imidazole-5-methanol involves the inhibition of nitric oxide synthase. This enzyme is responsible for the production of nitric oxide, a signaling molecule involved in various physiological processes. By inhibiting this enzyme, the compound can modulate nitric oxide levels, potentially reducing symptoms of depression and stress . The molecular targets and pathways involved include the nitric oxide signaling pathway and related stress-response mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-[2-(Trifluoromethyl)phenyl]imidazole: This compound is structurally similar but lacks the methanol group, which may affect its biological activity and chemical properties.
4,5-Diphenyl-imidazol-1,2,3-triazole: Another imidazole derivative with different substituents, used in various chemical and biological applications.
Uniqueness
2-[3-(Trifluoromethyl)phenyl]imidazole-5-methanol is unique due to the presence of both the trifluoromethyl group and the methanol group. This combination enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H9F3N2O |
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Molecular Weight |
242.20 g/mol |
IUPAC Name |
[2-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)8-3-1-2-7(4-8)10-15-5-9(6-17)16-10/h1-5,17H,6H2,(H,15,16) |
InChI Key |
MRDDTEMXEDQQLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(N2)CO |
Origin of Product |
United States |
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